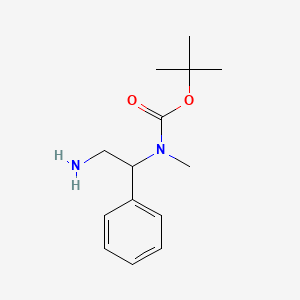
tert-butyl N-(2-amino-1-phenylethyl)-N-methylcarbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl N-(2-amino-1-phenylethyl)-N-methylcarbamate, often abbreviated as Boc-β-alanine, is an organic compound . It is commonly used as a protecting group in organic synthesis to protect the amino functional group of compounds such as amino acids and peptides . It can also be used as a pharmaceutical intermediate for the synthesis of biologically active compounds .
Synthesis Analysis
The preparation of Boc-β-alanine typically involves the following steps :Molecular Structure Analysis
The molecular formula of this compound is C13H20N2O2 . The InChI representation of the molecule is InChI=1/C13H20N2O2/c1-13(2,3)17-12(16)15-11(9-14)10-7-5-4-6-8-10/h4-8,11H,9,14H2,1-3H3,(H,15,16) .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are as follows :Applications De Recherche Scientifique
Synthesis and Chemical Properties
Asymmetric Mannich Reaction : Research on related carbamate compounds includes the synthesis of tert-butyl (1S,2S)-2-methyl-3-oxo-1-phenylpropylcarbamate via asymmetric Mannich reactions. These studies explore the creation of chiral amino carbonyl compounds, which are significant in organic synthesis due to their potential in producing enantiomerically pure substances. This process involves the use of proline for synthesis, purification, waste disposal, and safety considerations (Yang, Pan, & List, 2009).
Intermediate for Biologically Active Compounds : tert-butyl 5-amino-4-((2-(dimethylamino)ethyl)(methyl)amino)-2-methoxyphenyl) carbamate is an important intermediate in synthesizing biologically active compounds such as omisertinib (AZD9291). The study provides a rapid synthetic method for this compound, demonstrating its significance in pharmaceutical research (Zhao, Guo, Lan, & Xu, 2017).
Application in Protein Research
- NMR Tag for High-Molecular-Weight Systems : A study on O-tert-butyltyrosine introduces it as an unnatural amino acid that can be incorporated into proteins. This modification introduces a tert-butyl group as an outstanding NMR tag, facilitating the observation of protein behaviors in solutions without the need for isotope labeling. This approach is valuable for studying protein structure and interactions, offering insights into complex biological mechanisms (Chen et al., 2015).
Catalytic Activities and Synthetic Applications
- Synthesis and Catalytic Activities : Research includes the synthesis of tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates, representing a class of N-(Boc) nitrone equivalents. These compounds serve as valuable intermediates in organic synthesis, demonstrating versatility in chemical transformations and as building blocks for further reactions (Guinchard, Vallée, & Denis, 2005).
Mécanisme D'action
Target of Action
Tert-butyl N-(2-amino-1-phenylethyl)-N-methylcarbamate, often abbreviated as Boc-β-alanine, is an organic compound . The primary targets of this compound are the amino functional groups of compounds such as amino acids and peptides . These functional groups play a crucial role in protein synthesis and other biochemical reactions within the body.
Mode of Action
Boc-β-alanine acts as a protecting group in organic synthesis . It binds to the amino functional groups of compounds, thereby protecting these groups from unwanted reactions during the synthesis process . This interaction results in the formation of stable complexes that can withstand various reaction conditions.
Biochemical Pathways
Given its role as a protecting group for amino functional groups, it can be inferred that it plays a part in the synthesis of biologically active compounds . These compounds could be involved in various biochemical pathways, depending on their specific functions.
Pharmacokinetics
It has a molecular weight of 236.31 g/mol, a density of 1.066±0.06 g/cm3, and a boiling point of 372.2±35.0 °C . These properties could influence its pharmacokinetics and bioavailability.
Result of Action
The result of Boc-β-alanine’s action is the protection of amino functional groups during organic synthesis . This protection allows for the successful synthesis of biologically active compounds without unwanted side reactions . On a molecular and cellular level, this could result in the production of proteins or peptides with specific functions, depending on the compounds being synthesized.
Action Environment
The action of Boc-β-alanine can be influenced by various environmental factors. For instance, its stability and efficacy can be affected by temperature, as it has a specific melting point (85-90°C) and boiling point (372.2±35.0 °C) . Moreover, it is soluble in ethanol, ether, and dimethyl sulfoxide , suggesting that its solubility and therefore its action could be influenced by the presence of these solvents. It is also worth noting that Boc-β-alanine should be stored at 2-8°C and protected from light , indicating that light and temperature conditions can affect its stability.
Propriétés
IUPAC Name |
tert-butyl N-(2-amino-1-phenylethyl)-N-methylcarbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O2/c1-14(2,3)18-13(17)16(4)12(10-15)11-8-6-5-7-9-11/h5-9,12H,10,15H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSXCPTWNVQDNND-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)C(CN)C1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1082503-32-9 |
Source


|
| Record name | tert-butyl N-(2-amino-1-phenylethyl)-N-methylcarbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(2-fluorophenyl)-4-[(4-fluorophenyl)sulfonyl]-N-(prop-2-en-1-yl)-1,3-oxazol-5-amine](/img/structure/B2782566.png)
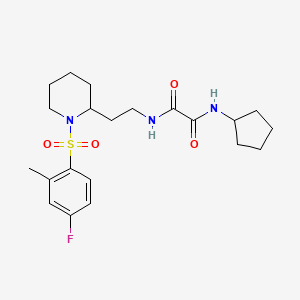
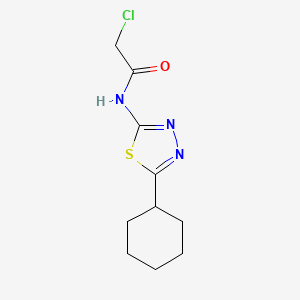
![3-(2-methoxyethyl)-9-(3-methoxyphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2782570.png)

![5-butyl-3-(2,4-dimethoxyphenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2782573.png)

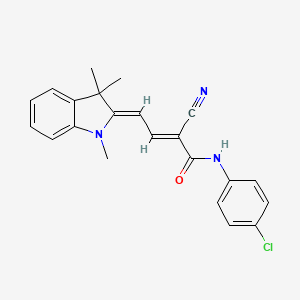
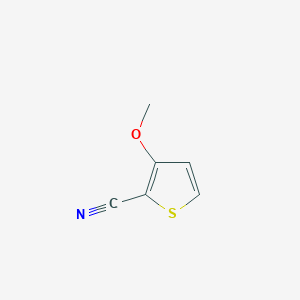
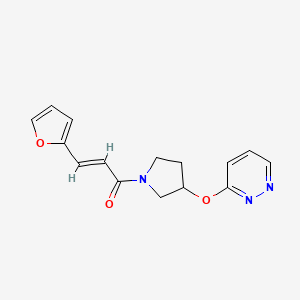
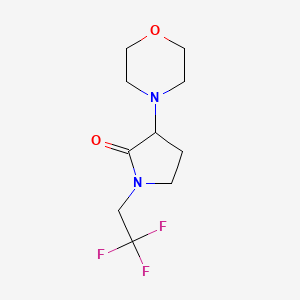
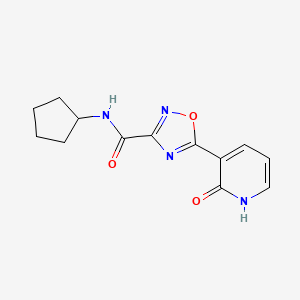
![tert-butyl N-[(2,5-dioxocyclopentyl)methyl]carbamate](/img/structure/B2782588.png)
